![molecular formula C15H9N3OS B2677531 2-Phenyl-5H-1,3,4-thiadiazolo[2,3-b]quinazoline-5-one CAS No. 28873-45-2](/img/structure/B2677531.png)
2-Phenyl-5H-1,3,4-thiadiazolo[2,3-b]quinazoline-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several synthetic methods have been explored to prepare this compound. Notably, a green synthesis approach using vanadium oxide loaded on fluorapatite (V2O5/FAp) as a robust and sustainable catalyst has been successful. The one-pot three-component fusion reaction involves chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method offers rapid synthesis, mild reaction conditions, and eco-friendliness, with excellent yields of the target compound .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-5H-1,3,4-thiadiazolo[2,3-b]quinazoline-5-one features a fused bicyclic system. The quinazoline and thiadiazole rings contribute to its aromatic character and rigidity. Researchers have characterized its structure using various techniques, including TEM, BET, XRD, FT-IR, SEM, and EDX. These analyses confirm the compound’s identity and provide insights into its stability and reactivity .
Chemical Reactions Analysis
The compound’s reactivity lies in its fused ring system. It can participate in nucleophilic substitutions, electrophilic additions, and cyclization reactions. Researchers have explored its reactions with various electrophiles, nucleophiles, and Lewis acids. These studies shed light on its synthetic versatility and potential applications .
Future Directions
: Nagaraju Kerru, Lalitha Gummidi, Surya Narayana Maddila, Sandeep V. H. S. Bhaskaruni, Suresh Maddila, and Sreekantha B. Jonnalagadda. “Green synthesis and characterization of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines via multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst.” RSC Advances, 2020, 10, 19803. Read more
: "Synthesis and antitumor activity evaluation of novel substituted 5H-benzo[1,3,4]thiadiazolo
properties
IUPAC Name |
2-phenyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c19-14-11-8-4-5-9-12(11)16-15-18(14)17-13(20-15)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYQNAXWODABQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5H-1,3,4-thiadiazolo[2,3-b]quinazoline-5-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.